Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Catalog No.
S664450
CAS No.
24327-08-0
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

CAS Number

24327-08-0

Product Name

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

IUPAC Name

(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7-,8+

InChI Key

YIHKILSPWGDWPR-KVFPUHGPSA-N

SMILES

C1CC2C=CC1C3C2C(=O)OC3=O

Canonical SMILES

C1CC2C=CC1C3C2C(=O)OC3=O

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O

Precursor for Synthesis of Other Compounds

One primary application of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride lies in its use as a precursor for the synthesis of other organic compounds. Its anhydride functionality allows it to participate in various condensation reactions, leading to the formation of complex molecules. For instance, research has shown its potential in synthesizing ladanoid-type compounds, which exhibit diverse biological activities [1].

Source

[1] Sigma-Aldrich. (n.d.). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Retrieved March 4, 2024, from

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a bicyclic compound characterized by its unique structure and properties. Its molecular formula is C10H10O3, and it has a molar mass of approximately 178.18 g/mol. This compound appears as a solid, typically white to almost white in color, and has a melting point around 148 °C and a boiling point of approximately 340.9 °C . It is known for being moisture-sensitive and should be stored under inert gas conditions, such as nitrogen or argon, at low temperatures (2–8 °C) to maintain stability .

Typical of anhydrides. It can undergo hydrolysis to yield the corresponding dicarboxylic acid. Additionally, it can react with alcohols to form esters and with amines to produce amides. The compound also exhibits reactivity towards nucleophiles due to the electrophilic nature of the carbonyl groups present in the anhydride .

Several methods have been developed for synthesizing bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride:

  • Thermal Isomerization: This method involves the thermal rearrangement of the corresponding diacid to form the anhydride .
  • Oxidative Decarboxylation: Utilizing lead tetraacetate facilitates the oxidative decarboxylation of bicyclic compounds to yield this anhydride along with other byproducts .
  • Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations that lead to the formation of bicyclic structures.

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules.
  • Polymer Chemistry: The compound is utilized in producing polyimides and other high-performance polymers due to its thermal stability.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development owing to their structural characteristics.

Interaction studies involving bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride primarily focus on its reactivity with nucleophiles and electrophiles in synthetic chemistry. The compound's ability to form stable adducts with various reagents makes it valuable for developing new materials and compounds.

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride shares structural similarities with several other bicyclic compounds:

Compound NameMolecular FormulaUnique Features
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideC9H8O3Smaller ring size; different reactivity profile
Bicyclo[3.3.0]octane-1,4-dicarboxylic anhydrideC10H10O4Larger ring system; different steric hindrance
Bicyclo[1.1.0]butane-1,4-dicarboxylic anhydrideC8H8O4Smaller structure; different physical properties

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific molecular arrangement that allows for distinct chemical reactivity compared to these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

UNII

ZES57BK7N6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6708-37-8
24327-08-0

Dates

Modify: 2023-08-15

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